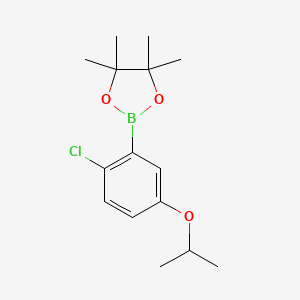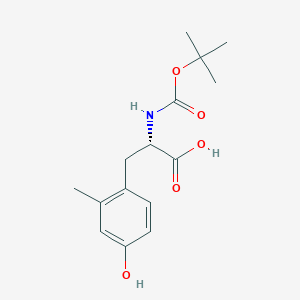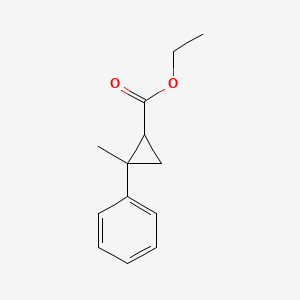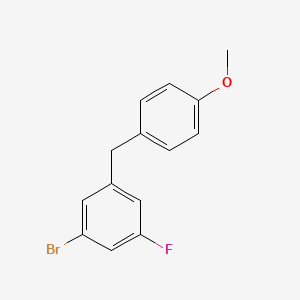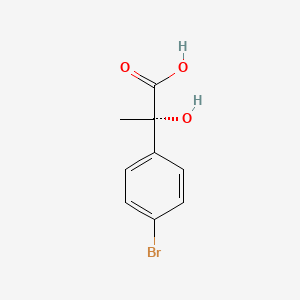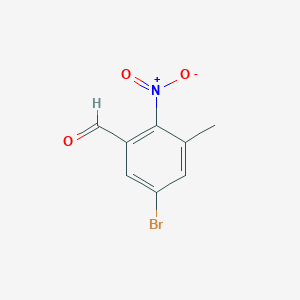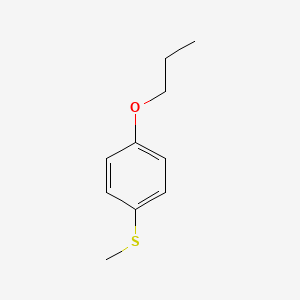
Methyl(4-propoxyphenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4-propoxyphenyl)sulfane is an organic compound characterized by the presence of a sulfane group attached to a methyl and a 4-propoxyphenyl group. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-propoxyphenyl)sulfane typically involves the alkylation of thiols. One common method is the reaction of 4-propoxyphenylthiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(4-propoxyphenyl)sulfane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
Methyl(4-propoxyphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-performance polymers and as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl(4-propoxyphenyl)sulfane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of covalent bonds between the sulfane group and the active site of the enzyme or protein.
Vergleich Mit ähnlichen Verbindungen
- Methyl(4-methoxyphenyl)sulfane
- Methyl(4-ethoxyphenyl)sulfane
- Methyl(4-butoxyphenyl)sulfane
Comparison: Methyl(4-propoxyphenyl)sulfane is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where other analogs may not be as effective.
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H14OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
BCIHSXLIMVZKFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


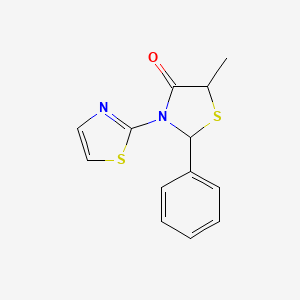
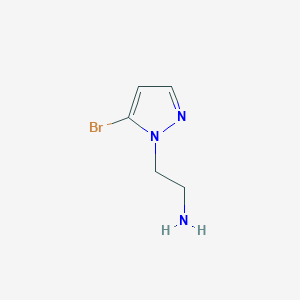
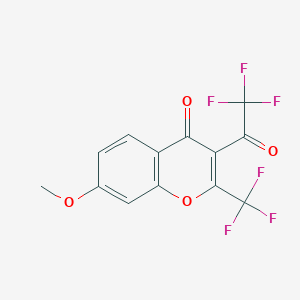
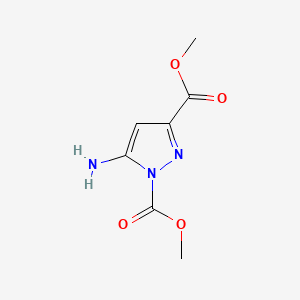
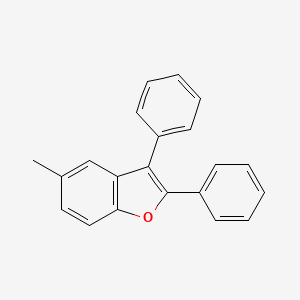
![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
